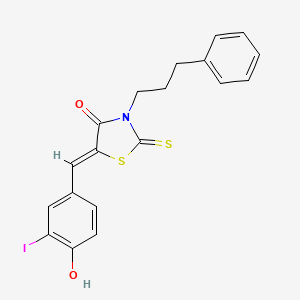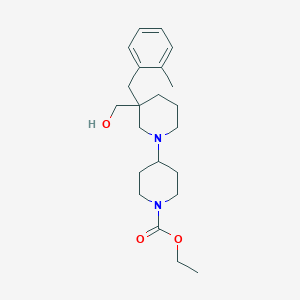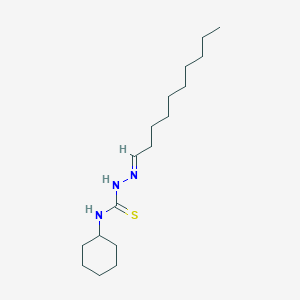![molecular formula C18H18N2O3S B4699752 2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4699752.png)
2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Übersicht
Beschreibung
2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as MTIP, is a chemical compound that has been studied for its potential use in various scientific research applications. MTIP is a selective antagonist of the melanocortin 4 receptor (MC4R), which plays a role in regulating energy homeostasis and body weight.
Wirkmechanismus
2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole acts as a selective antagonist of MC4R, which plays a role in regulating energy homeostasis and body weight. MC4R is expressed in various tissues, including the hypothalamus, and plays a key role in the regulation of food intake and energy expenditure. By blocking the activity of MC4R, this compound reduces food intake and body weight in animal models of obesity.
Biochemical and Physiological Effects:
In addition to its effects on food intake and body weight, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models of obesity (Green et al., 2011). This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes (Green et al., 2011).
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several advantages for lab experiments, including its selectivity for MC4R and its ability to reduce food intake and body weight in animal models of obesity. However, there are also limitations to using this compound in lab experiments. For example, the effects of this compound may vary depending on the species and strain of animal used, and the optimal dosage and administration route may need to be determined for each experiment.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its potential use in scientific research. One direction is to further investigate the effects of this compound on inflammation and insulin sensitivity in animal models of diabetes. Another direction is to study the potential use of this compound in cancer therapy, particularly in cancers that overexpress MC4R. Additionally, the development of more selective MC4R antagonists may be an area of future research, as this could lead to the development of more effective therapies for obesity, diabetes, and cancer.
Conclusion:
This compound is a chemical compound that has been studied for its potential use in various scientific research applications. It acts as a selective antagonist of MC4R, which plays a key role in regulating energy homeostasis and body weight. This compound has been shown to reduce food intake and body weight in animal models of obesity, and has also been studied for its potential use in diabetes and cancer therapy. While there are limitations to using this compound in lab experiments, there are also several future directions for the study of this compound and its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been studied for its potential use in various scientific research applications, including obesity, diabetes, and cancer. As a selective MC4R antagonist, this compound has been shown to reduce food intake and body weight in animal models of obesity (Ericson et al., 2008). In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes (Green et al., 2011). This compound has also been studied for its potential use in cancer therapy, as MC4R has been shown to be overexpressed in several types of cancer (Gupta et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-13-6-8-14(9-7-13)24(21,22)20-11-10-18-16(12-20)15-4-2-3-5-17(15)19-18/h2-9,19H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUZKZZQPFZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B4699688.png)
![2-chloro-4-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4699694.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4699699.png)



![2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide](/img/structure/B4699720.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4699727.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4699746.png)
![N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4699758.png)


![2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol](/img/structure/B4699771.png)
